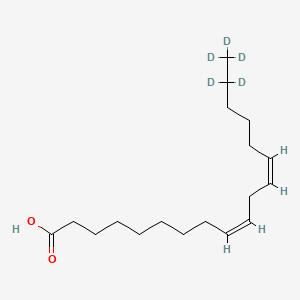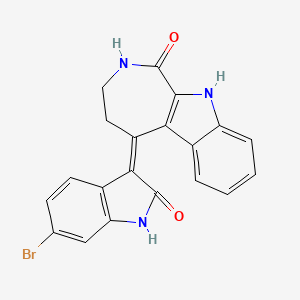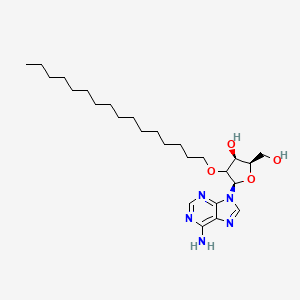
Plm IV inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plm IV inhibitor-1 is a potent inhibitor of plasmepsin IV, an aspartic protease enzyme found in the malaria parasite Plasmodium falciparum. This compound has shown significant potential in inhibiting the growth of the malaria parasite by targeting and inhibiting plasmepsin IV, which is crucial for the parasite’s survival and replication .
Preparation Methods
The synthesis of Plm IV inhibitor-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of hydroxyethylamine-based intermediates, which are then modified to introduce selectivity-inducing structural motifs. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Plm IV inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethylamine moiety, potentially altering the compound’s inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, affecting its overall structure and activity.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific modifications made to the compound’s structure .
Scientific Research Applications
Plm IV inhibitor-1 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of aspartic proteases and developing new inhibitors with improved selectivity and potency.
Biology: The compound is used to investigate the role of plasmepsin IV in the life cycle of Plasmodium falciparum and its potential as a drug target for malaria treatment.
Medicine: this compound is being explored as a potential antimalarial agent, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: The compound’s inhibitory properties make it a valuable tool for developing new antimalarial drugs and understanding the biochemical pathways involved in malaria parasite survival .
Mechanism of Action
Plm IV inhibitor-1 exerts its effects by binding to the active site of plasmepsin IV, thereby inhibiting its enzymatic activity. This inhibition prevents the protease from processing hemoglobin, which is essential for the parasite’s survival and replication within red blood cells. The compound’s selectivity for plasmepsin IV over other related proteases, such as cathepsin D, is achieved through structural modifications that enhance binding affinity and specificity .
Comparison with Similar Compounds
Plm IV inhibitor-1 is unique in its high selectivity and potency against plasmepsin IV. Similar compounds include:
Plm I inhibitor: Targets plasmepsin I with varying degrees of selectivity and potency.
Plm II inhibitor: Inhibits plasmepsin II, another aspartic protease in Plasmodium falciparum.
Cathepsin D inhibitor: Inhibits the human aspartic protease cathepsin D, but with less selectivity for plasmepsin IV.
The uniqueness of this compound lies in its ability to selectively inhibit plasmepsin IV while minimizing off-target effects on other proteases, making it a promising candidate for antimalarial drug development .
Properties
Molecular Formula |
C37H51N5O3 |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-(2-pyridin-2-ylpropan-2-ylamino)butan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C37H51N5O3/c1-5-19-42(20-6-2)36(45)30-24-29(25-31(26-30)41-21-13-8-14-22-41)35(44)40-32(23-28-15-9-7-10-16-28)33(43)27-39-37(3,4)34-17-11-12-18-38-34/h7,9-12,15-18,24-26,32-33,39,43H,5-6,8,13-14,19-23,27H2,1-4H3,(H,40,44)/t32-,33+/m0/s1 |
InChI Key |
CSWMOEBFXLXGOK-JHOUSYSJSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


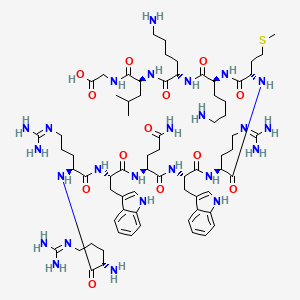
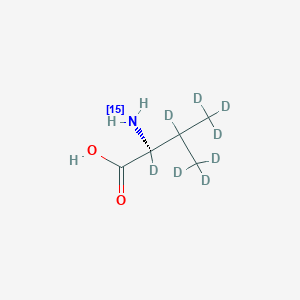
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
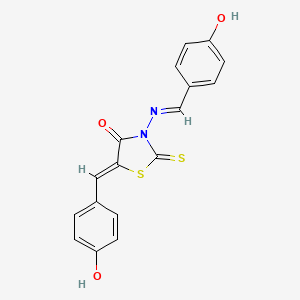
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
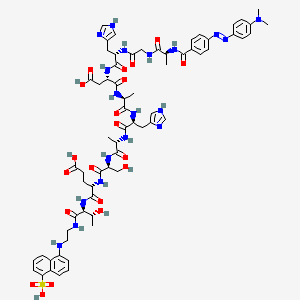
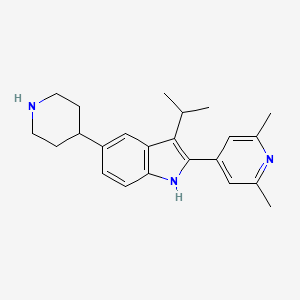
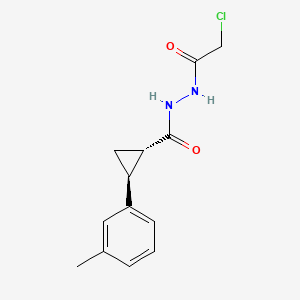
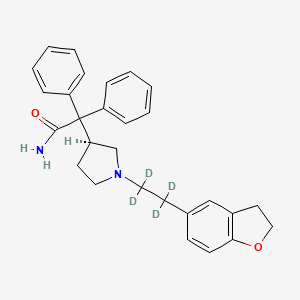
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
